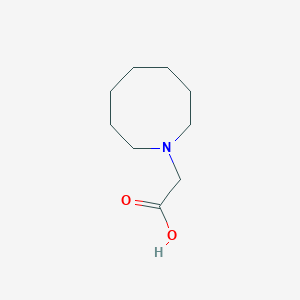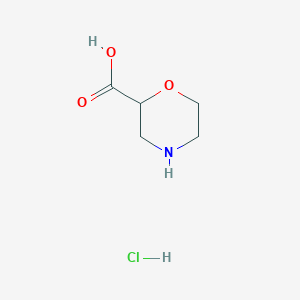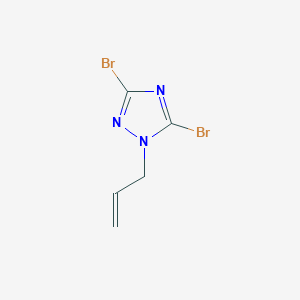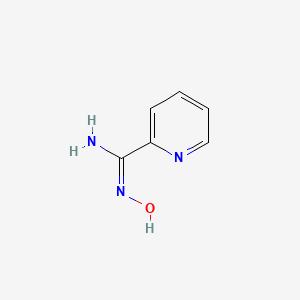
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Übersicht
Beschreibung
Potassium 2-(hydroxymethyl)phenyltrifluoroborate is a chemical compound with the CAS Number: 850623-74-4 . It has a molecular weight of 214.04 . The IUPAC name for this compound is potassium trifluoro [2- (hydroxymethyl)phenyl]borate (1-) .
Molecular Structure Analysis
The InChI code for Potassium 2-(hydroxymethyl)phenyltrifluoroborate is1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 . This code provides a specific textual representation of the compound’s molecular structure. It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including derivatives like Potassium 2-(hydroxymethyl)phenyltrifluoroborate, have been extensively studied for their application in cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds. For instance, in a study by Alacid and Nájera (2008), potassium aryltrifluoroborates were cross-coupled with aryl and heteroaryl chlorides, demonstrating their utility in creating biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).
Hydrolysis and Suzuki-Miyaura Coupling
The hydrolysis of potassium organotrifluoroborate reagents, such as Potassium 2-(hydroxymethyl)phenyltrifluoroborate, plays a significant role in Suzuki-Miyaura coupling reactions. Lennox and Lloyd‐Jones (2012) examined how the hydrolysis rates of these reagents impact the Suzuki-Miyaura coupling, affecting the accumulation of boronic acids and minimizing side reactions (Lennox & Lloyd‐Jones, 2012).
Crystal Structures of Aryltrifluoroborate Potassium Salts
Research by Kamiński et al. (2016) explored the crystal structures of aryltrifluoroborate potassium salts, offering insights into the structural features and characteristics of compounds like Potassium 2-(hydroxymethyl)phenyltrifluoroborate. They reported on various substituents and their effects on the layered structures of these salts (Kamiński et al., 2016).
Process Development and Manufacture
A study by Pawar et al. (2019) focused on the manufacturing-scale synthesis of similar compounds, examining factors like reaction medium pH and process robustness. This research contributes to understanding the large-scale production of such trifluoroborate compounds (Pawar et al., 2019).
Stereospecific Cross-Coupling
Molander and Wisniewski (2012) investigated the stereospecific cross-coupling of secondary organotrifluoroborates, including compounds similar to Potassium 2-(hydroxymethyl)phenyltrifluoroborate. Their work highlighted the potential for creating protected secondary alcohols with high yields and retention of stereochemistry (Molander & Wisniewski, 2012).
Characterization and Spectroscopy
Iramain et al. (2020) characterized potassium phenylacetyl-trifluoroborate, which is structurally related to Potassium 2-(hydroxymethyl)phenyltrifluoroborate, using various spectroscopic methods. This study provides detailed insights into the structural and spectroscopic properties of these types of compounds (Iramain et al., 2020).
Oxidation and Coupling Reactions
Molander and Petrillo (2006) explored the oxidation of potassium organotrifluoroborates containing hydroxyl groups, demonstrating their utility in Suzuki-Miyaura cross-coupling reactions. This research is pertinent to understanding the chemical behavior of hydroxyl-substituted trifluoroborates (Molander & Petrillo, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
potassium;trifluoro-[2-(hydroxymethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPROQRWHGZZQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660123 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(hydroxymethyl)phenyltrifluoroborate | |
CAS RN |
850623-74-4 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)






![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)